molecular formula C10H19N3S B2458199 5-Octyl-1,3,4-thiadiazol-2-amine CAS No. 118863-97-1

5-Octyl-1,3,4-thiadiazol-2-amine

Cat. No.: B2458199
CAS No.: 118863-97-1
M. Wt: 213.34
InChI Key: YMIQAJNFLWQEOW-UHFFFAOYSA-N
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Description

5-Octyl-1,3,4-thiadiazol-2-amine is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octyl-1,3,4-thiadiazol-2-amine typically involves the reaction of thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester. This one-pot synthesis method avoids the use of toxic additives such as phosphorus oxychloride or thionyl chloride . The reaction proceeds through cyclodehydration, forming the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Octyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce different substituents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,3,4-thiadiazol-2-amine
  • 5-Benzyl-1,3,4-thiadiazol-2-amine
  • 5-(2-Benzenesulfonylmethyl)phenyl-1,3,4-thiadiazol-2-amine

Uniqueness

5-Octyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the octyl group, which imparts distinct lipophilic properties. This makes it more suitable for applications requiring hydrophobic interactions, such as in the development of lipophilic drugs or as a corrosion inhibitor in non-polar environments .

Properties

IUPAC Name

5-octyl-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3S/c1-2-3-4-5-6-7-8-9-12-13-10(11)14-9/h2-8H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIQAJNFLWQEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327991
Record name 5-octyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658503
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

118863-97-1
Record name 5-octyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-octyl-1,3,4-thiadiazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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